molecular formula C16H18N4O4 B7359069 Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate

Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate

Cat. No. B7359069
M. Wt: 330.34 g/mol
InChI Key: IVBXJSCDNNBAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate, also known as MPEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPEP belongs to the class of pyridazine derivatives and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).

Mechanism of Action

Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate selectively binds to and blocks the mGluR5, a type of glutamate receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and neuronal development. By blocking the mGluR5, this compound reduces the excitability of neurons and modulates the release of neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on neuronal activity and synaptic plasticity. Acutely, this compound reduces the activity of neurons in the prefrontal cortex and hippocampus, two brain regions that are critical for cognitive function and emotional regulation. Chronically, this compound enhances synaptic plasticity and promotes the growth of new neurons in the hippocampus, which may contribute to its therapeutic effects on neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate has several advantages for lab experiments, including its high selectivity and potency for the mGluR5, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, this compound also has some limitations, including its poor solubility in water and its potential for off-target effects on other glutamate receptors.

Future Directions

There are several future directions for the research on Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate. One area of interest is the development of more potent and selective mGluR5 antagonists that can overcome the limitations of this compound. Another area of interest is the investigation of the long-term effects of this compound on neuronal function and synaptic plasticity. Additionally, the therapeutic potential of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, warrants further investigation.

Synthesis Methods

The synthesis of Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate involves the reaction of 2-(2-aminoethyl)phenol with 2,3-dichloropyridazine in the presence of triethylamine. The resulting product is then treated with methyl chloroformate to obtain this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

Methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia. It has been shown to improve cognitive function and reduce the symptoms of these disorders in animal models. This compound has also been investigated for its potential use in the treatment of fragile X syndrome, a genetic disorder that causes intellectual disability and autistic-like behaviors.

properties

IUPAC Name

methyl 6-[2-(phenylmethoxycarbonylamino)ethylamino]pyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-23-15(21)13-7-8-14(20-19-13)17-9-10-18-16(22)24-11-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,20)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBXJSCDNNBAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NCCNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.